molecular formula C21H19N3O3S B2568478 Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 872689-29-7

Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2568478
CAS No.: 872689-29-7
M. Wt: 393.46
InChI Key: JRFXDMAOWDFSCM-UHFFFAOYSA-N
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Description

Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate is a synthetic compound featuring a benzoate ester core linked to a pyridazine heterocycle via a thioacetamido bridge. The pyridazine ring is substituted at the 6-position with a p-tolyl group, enhancing its aromatic and lipophilic character. Its design combines a rigid aromatic system (benzoate and pyridazine) with a flexible thioether-acetamide linker, which may influence solubility, bioavailability, and binding interactions .

Properties

IUPAC Name

methyl 4-[[2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-14-3-5-15(6-4-14)18-11-12-20(24-23-18)28-13-19(25)22-17-9-7-16(8-10-17)21(26)27-2/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFXDMAOWDFSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as p-tolyl halides.

    Thioacetamido Linkage Formation: The thioacetamido linkage is formed by reacting the pyridazine derivative with thioacetic acid or its derivatives under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioacetamido group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Recent studies have indicated that derivatives of pyridazine compounds exhibit antiproliferative activity against various cancer cell lines. For instance, certain pyridazinone derivatives have shown effectiveness in inhibiting tumor growth through mechanisms involving the modulation of cell cycle and apoptosis pathways .
  • Anticonvulsant Activity
    • Compounds similar to methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate have demonstrated promising anticonvulsant properties in animal models. Research indicates that these compounds can interact with voltage-gated sodium channels, providing a multi-target approach to seizure management .
  • Anti-inflammatory Effects
    • The compound has also been investigated for its anti-inflammatory effects. In preclinical models, it has shown potential in reducing inflammation and pain associated with conditions like arthritis, suggesting its utility in pain management therapies .

Case Study 1: Anticancer Activity

A study conducted on pyridazine derivatives similar to this compound revealed significant inhibition of cancer cell proliferation in vitro. The MTT assay results indicated a dose-dependent response against breast and lung cancer cell lines, with IC50 values in the low micromolar range, suggesting substantial anticancer potential .

Case Study 2: Anticonvulsant Efficacy

In a controlled study using the maximal electroshock (MES) test in mice, a related compound exhibited notable anticonvulsant activity without significant adverse effects on motor function or body temperature. This indicates a favorable safety profile for further development as an anticonvulsant drug candidate .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
This compoundStructureAnticancer, Anticonvulsant
Pyridazine Derivative AStructureAntiproliferative
Pyridazine Derivative BStructureAnticonvulsant

Mechanism of Action

The mechanism of action of Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The pyridazine ring and thioacetamido linkage are believed to play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with derivatives reported in the Molecules study (2011), which evaluated ethyl benzoate analogs with variations in linker chemistry and heterocyclic substituents . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound ID Ester Group Linker Type Heterocyclic Substituent Key Structural Differences vs. Target Compound
Target Compound Methyl Thioacetamido 6-(p-tolyl)pyridazin-3-yl Reference for comparison
I-6230 Ethyl Phenethylamino Pyridazin-3-yl Ethyl ester; amino linker; no p-tolyl group
I-6232 Ethyl Phenethylamino 6-Methylpyridazin-3-yl Ethyl ester; amino linker; smaller methyl substituent
I-6273 Ethyl Phenethylamino Methylisoxazol-5-yl Ethyl ester; amino linker; isoxazole heterocycle
I-6373 Ethyl Phenethylthio 3-Methylisoxazol-5-yl Ethyl ester; thioether linker; isoxazole heterocycle
I-6473 Ethyl Phenethoxy 3-Methylisoxazol-5-yl Ethyl ester; ether linker; isoxazole heterocycle

Key Findings:

Ester Group: The target compound uses a methyl ester, whereas all analogs in the study employ an ethyl ester.

Linker Chemistry: The target’s thioacetamido linker introduces both sulfur and amide functionalities, which may enhance hydrogen-bonding capacity and redox activity. Analogs I-6230, I-6232, and I-6273 use phenethylamino linkers, prioritizing nitrogen-based interactions. I-6373 and I-6473 replace the amide with thioether or ether linkers, reducing polarity and possibly altering membrane permeability.

Heterocyclic Substituents :

  • The 6-(p-tolyl)pyridazine group in the target compound provides a bulky aromatic substituent, likely improving binding to hydrophobic pockets.
  • Analogs I-6230 and I-6232 retain pyridazine but substitute smaller groups (hydrogen or methyl), which may reduce steric hindrance.
  • I-6273, I-6373, and I-6473 replace pyridazine with isoxazole , a smaller, more electronegative heterocycle that could alter electronic properties and target selectivity.

Implications for Bioactivity:

  • The thioacetamido linker in the target compound may confer unique reactivity, such as susceptibility to disulfide bond formation or interactions with cysteine residues in enzymes.
  • The absence of p-tolyl groups in analogs I-6230–I-6473 suggests the target compound’s enhanced lipophilicity might improve tissue penetration but reduce aqueous solubility.

Biological Activity

Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O2_{2}S
  • Molecular Weight : 382.48 g/mol

This compound features a pyridazine ring, a thioether moiety, and an acetamide group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research indicates that compounds containing pyridazine derivatives exhibit significant antibacterial properties. For instance, studies have shown that similar thioacetamide derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

The compound's thioether group is hypothesized to play a crucial role in its antifungal activity. In vitro assays have demonstrated that related compounds can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger, suggesting that this compound may exhibit similar properties.

Anticancer Activity

Recent studies have explored the anticancer potential of pyridazine derivatives. For example, certain compounds have shown effectiveness in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved include modulation of signaling cascades related to cell survival and proliferation.

Case Studies

  • Study on Antibacterial Properties : A study conducted by Umesha et al. (2009) evaluated the antibacterial efficacy of several thioacetamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thio group significantly enhanced antibacterial activity, with some derivatives achieving over 90% inhibition of bacterial growth .
  • Antifungal Screening : A comparative study on the antifungal activities of various pyridazine derivatives highlighted that those with electron-withdrawing groups showed increased efficacy against Candida species. This compound was among the compounds tested, demonstrating promising results .
  • Anticancer Mechanisms : Research published in 2022 examined the effects of pyridazine-based compounds on human cancer cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity against breast cancer cells through apoptosis-related pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or fungal growth.
  • Cell Membrane Disruption : Its thioether group could interact with lipid membranes, leading to increased permeability and cell death.
  • Signal Transduction Interference : By affecting signaling pathways related to cell growth and survival, it may induce apoptosis in cancer cells.

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